Methyl 3-prop-2-ynylpiperidine-3-carboxylate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

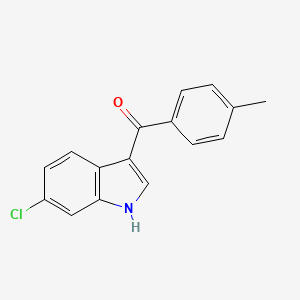

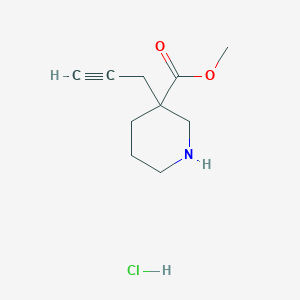

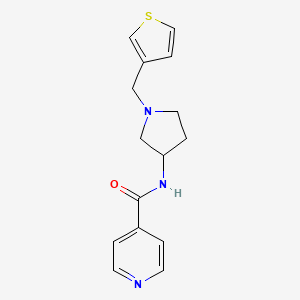

“Methyl 3-prop-2-ynylpiperidine-3-carboxylate;hydrochloride” is a chemical compound with the CAS Number: 2243515-48-0 . It has a molecular weight of 217.7 . The IUPAC name for this compound is methyl 3- (prop-2-yn-1-yl)piperidine-3-carboxylate hydrochloride .

Molecular Structure Analysis

The InChI code for “Methyl 3-prop-2-ynylpiperidine-3-carboxylate;hydrochloride” is 1S/C10H15NO2.ClH/c1-3-5-10 (9 (12)13-2)6-4-7-11-8-10;/h1,11H,4-8H2,2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule .Physical And Chemical Properties Analysis

“Methyl 3-prop-2-ynylpiperidine-3-carboxylate;hydrochloride” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications

Stereochemical Studies and Synthesis Applications

- Stereochemical studies on medicinal agents like allylprodine hydrochloride have been conducted to understand the role of conformation in their interaction with analgetic receptors. These studies have shown that certain conformational arrangements, despite not ensuring high potency by themselves, contribute to the stereoselectivity and potency of compounds due to the interaction with accessory sites on receptors (Portoghese & Shefter, 1976).

- Diastereoselective synthesis of complex compounds from simpler molecules like 3-hydroxypyridine has been achieved, indicating the potential for the creation of chiral building blocks necessary for the synthesis of piperidine-related alkaloids. This type of synthesis showcases the potential of such compounds in constructing more complex molecules with specific stereochemical configurations (Tanaka et al., 2002).

Potential Medical Applications

- The synthesis and biological activities of methyl 3,4-epoxypiperidine-3-carboxylate tripeptide derivatives have been explored for their ability to inhibit the proteasome, a protein complex responsible for degrading unneeded or damaged proteins. This research highlights the potential therapeutic applications of such compounds in treating diseases where proteasome inhibition is beneficial (Marastoni et al., 2004).

Chemical Synthesis and Organic Chemistry

- The study of C(2)-symmetric compounds like 2,6-diallylpiperidine carboxylic acid methyl ester has led to the development of novel synthesis strategies for piperidine-related alkaloids. These strategies involve key steps like double asymmetric allylboration, showcasing the compound's role as a versatile building block in organic synthesis (Takahata et al., 2002).

Analytical Methods

- Advanced analytical methods have been developed for the simultaneous analysis of compounds like tolperisone hydrochloride, highlighting the importance of precise analytical techniques in the quality control and research of pharmaceutical compounds (Patel et al., 2012).

Safety and Hazards

The compound has been classified under the GHS07 hazard class . The associated hazard statements are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

- Piperidine derivatives, in general, exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

- Piperine, a related piperidine alkaloid, inhibits free radicals and shows activity against cancer, inflammation, hypertension, and asthma. However, its precise mode of action is not fully understood .

Target of Action

Mode of Action

Result of Action

properties

IUPAC Name |

methyl 3-prop-2-ynylpiperidine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-3-5-10(9(12)13-2)6-4-7-11-8-10;/h1,11H,4-8H2,2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCRXBYRNGALJLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCCNC1)CC#C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-prop-2-ynylpiperidine-3-carboxylate;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-methoxybenzyl)-1-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2393335.png)

![2-Bromo-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2393337.png)

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfonyl}-N-methylacetamide](/img/structure/B2393338.png)

![3-(1-(benzo[d][1,3]dioxole-5-carbonyl)piperidin-4-yl)-1-methyl-4-phenyl-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2393344.png)

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2393345.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2393348.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide](/img/structure/B2393350.png)

![N-(3,5-dimethoxyphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)